Trandolaprilat is the active metabolite of the prodrug trandolapril, classified as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, trandolaprilat serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ] Notably, its use extends beyond solely investigating blood pressure regulation to exploring areas such as glucose metabolism and endothelial function. [, ]
Trandolaprilat is derived from trandolapril, which is synthesized from various precursors including L-pyroglutamic acid. As a member of the angiotensin-converting enzyme inhibitor class, trandolaprilat plays a vital role in managing blood pressure and reducing cardiovascular risks associated with hypertension and heart failure .
The synthesis of trandolaprilat typically involves the conversion of trandolapril through hydrolysis. Several methods have been reported for synthesizing trandolapril, which can subsequently yield trandolaprilat:
This method is efficient and environmentally friendly, minimizing the use of organic solvents while maximizing yield.
Trandolaprilat has the chemical formula . Its structure features a complex arrangement that includes:
The molecular structure allows for significant interactions with the active site of angiotensin-converting enzyme, facilitating its inhibitory action .
Trandolaprilat primarily participates in reactions related to its pharmacological activity:
Trandolaprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This enzyme plays a pivotal role in the renin-angiotensin-aldosterone system by converting angiotensin I into angiotensin II, a potent vasoconstrictor:
Trandolaprilat possesses several notable physical and chemical properties:
These properties are essential for its formulation as a pharmaceutical agent.
Trandolaprilat has several important applications in medicine:
Trandolaprilat is generated in vivo via esterase-mediated hydrolysis of trandolapril, a prodrug designed to enhance oral bioavailability. This bioconversion occurs in hepatic and intestinal tissues, where carboxylesterases cleave the ethyl ester moiety to reveal the active dicarboxylic acid pharmacophore [1]. The enzymatic process exhibits strict regioselectivity, leaving the peptide-like bonds and other stereocentres intact while efficiently generating the active metabolite [9].
Process Considerations and In Vitro SynthesisFor analytical reference standard production and metabolic studies, in vitro chemical hydrolysis offers a practical route to trandolaprilat. The optimal procedure involves:
Table 1: Influence of pH on Trandolaprilat Yield from Alkaline Hydrolysis of Trandolapril [5]
Final pH | Trandolaprilat Yield (%) | Observation |
---|---|---|
4.0 | 0 | No precipitation |
3.5 | 15.4 | Low yield |
3.2 | 63.2 | Moderate yield |
3.0 | 85.6 | Optimal yield |
2.8 | 67.2 | Moderate yield |
2.6 | 13.4 | Low yield |
2.55 | 2.7 | Negligible precipitation |
This method achieves high yields (85.6%) and purity, confirmed by mass spectrometry (m/z: 403 [M+1]⁺, 425 [M+Na]⁺) and elemental analysis. Its advantages over earlier methods (e.g., extraction and evaporation) include operational simplicity, reduced organic solvent use, and elimination of chromatographic purification [5].
The core challenge in synthesizing trandolaprilat lies in establishing its three contiguous stereocenters with the required (S,R,S) configuration. Chiral auxiliaries provide a powerful solution by enabling diastereoselective bond formation, where the resulting diastereomers can be separated chromatographically or crystallographically.
Whitesell's Trans-2-Phenylcyclohexanol AuxiliaryA key synthetic route towards the trans-octahydroindole moiety, a precursor in trandolapril synthesis, utilizes (1R,2R)-(-)-trans-2-phenylcyclohexanol as a chiral controller [3] [6]. The auxiliary is coupled to a prochiral glyoxylate derivative. The bulky phenyl group blocks one face, forcing ene reactions (e.g., with 2,4-dimethylpent-2-ene) or alkylations to occur preferentially from the less hindered face. This approach achieves high diastereoselectivity (d.r. >10:1), setting the critical stereochemistry at the ring fusion points later incorporated into trandolaprilat [6] [17].
Oxazolidinone and Camphorsultam AuxiliariesWhile not explicitly detailed in the trandolaprilat literature, Evans oxazolidinones (e.g., derived from phenylalanine or valine) and Oppolzer's camphorsultam represent established workhorses for stereoselective alkylation and aldol reactions in complex molecule synthesis [6]. Their application in constructing the N-(1-carboxy-3-phenylpropyl) side chain fragment of trandolaprilat is plausible:
These auxiliary-based methods leverage the predictability and high stereocontrol offered by well-defined transition states (e.g., Zimmerman-Traxler for aldol reactions), enabling scalable production of enantiopure intermediates.
Kinetic resolution (KR) offers an alternative strategy for obtaining enantiomerically pure intermediates required for trandolaprilat synthesis, particularly when asymmetric synthesis or chiral auxiliary approaches are less efficient. KR exploits differing reaction rates of enantiomers (kfast vs. kslow) with a chiral agent (enzyme or chiral metal complex).
Theoretical Basis and SelectivityThe effectiveness of KR is quantified by the selectivity factor, s = kfast/kslow. A higher s value enables better enantiomeric excess (ee) of either the recovered starting material or the product at practical conversions. The relationship between conversion (c), ee of the substrate (eeS), and ee of the product (eeP) is governed by:
s = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)]andeeP = [eeS * c] / [1 - c(1 - eeS)]
For high eeS in the recovered substrate, high conversion is needed. For high eeP in the product, an extremely large s (>50) is required, especially beyond 80% eeP [2].
Table 2: Kinetic Resolution Efficiency: Minimum Selectivity Factor (s) Required for Target ee at 50% Conversion [2] [4]
Target ee (%) | Minimum s Required (Substrate) | Minimum s Required (Product) |
---|---|---|
90 | 18 | >50 |
95 | 39 | >100 |
99 | 198 | >500 |
Application Strategies in Synthesis
Diastereomer Separation in Auxiliary ApproachesAlthough distinct from classical KR, auxiliary-mediated syntheses inherently generate diastereomers during key steps (e.g., alkylation of an imide). These diastereomers, possessing different physical properties (solubility, crystallization behavior, chromatographic mobility), can be separated using standard techniques like silica gel chromatography or recrystallization [3] [6] [8]. This separation is crucial before auxiliary removal to obtain enantiomerically pure intermediates en route to trandolaprilat.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7